REACTION_CXSMILES
|
[CH:1]([O-])([O-])OCC.[NH2:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][CH2:13][Si:14]([O:21][CH2:22][CH3:23])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17]>C(O)C>[CH2:19]([O:18][Si:14]([O:21][CH2:22][CH3:23])([O:15][CH2:16][CH3:17])[CH2:13][CH2:12][CH2:11][N:10]1[CH2:9][CH2:8][N:7]=[CH:1]1)[CH3:20]
|
Name
|
ethyl orthoformate
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
NCCNCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture is then distilled under partial vacuum (2-5 mbar)
|
Type
|
CUSTOM
|
Details
|
the desired product (69.1 g) is recovered (temperature: 130-135° C.)
|
Name
|
|
Type
|
|
Smiles
|
C(C)O[Si](CCCN1C=NCC1)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |